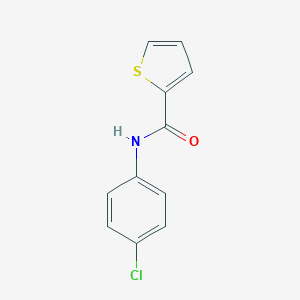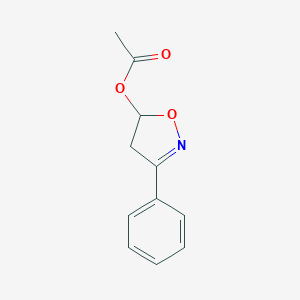
3-Phenyl-5-acetoxy-2-isoxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-acetoxy-2-isoxazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. It is a heterocyclic compound that belongs to the class of isoxazolines and is characterized by its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-acetoxy-2-isoxazoline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the growth of various bacterial strains by interfering with their cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-5-acetoxy-2-isoxazoline exhibits significant biochemical and physiological effects. In animal studies, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. It has also been shown to exhibit significant antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Phenyl-5-acetoxy-2-isoxazoline is its unique chemical structure, which makes it a potential candidate for the synthesis of new materials with unique properties. However, its synthesis can be challenging, which may limit its use in certain applications. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for the study of 3-Phenyl-5-acetoxy-2-isoxazoline. One potential direction is the development of new drugs based on its antimicrobial and anti-inflammatory properties. Another direction is the study of its potential use as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 3-Phenyl-5-acetoxy-2-isoxazoline can be achieved through various methods such as the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization with acetic anhydride. Another method involves the reaction of phenylhydrazine with 3-acetyl-4,4-dimethylisoxazolidine, which is then treated with acetic anhydride to yield the desired product.
Aplicaciones Científicas De Investigación
3-Phenyl-5-acetoxy-2-isoxazoline has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit significant antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In agriculture, it has been shown to have insecticidal properties, making it a potential alternative to conventional insecticides. In material science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
7064-07-5 |
|---|---|
Nombre del producto |
3-Phenyl-5-acetoxy-2-isoxazoline |
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl) acetate |
InChI |
InChI=1S/C11H11NO3/c1-8(13)14-11-7-10(12-15-11)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |
Clave InChI |
VYVLQNWMMRLTQQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC(=NO1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)OC1CC(=NO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



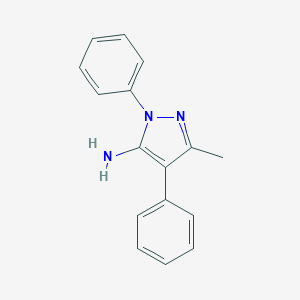

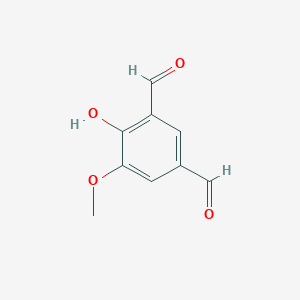
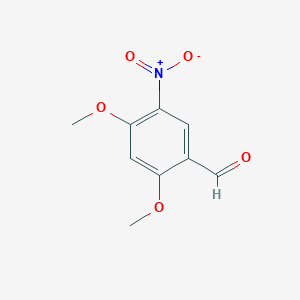



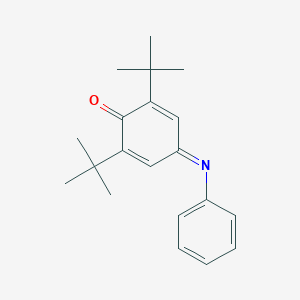
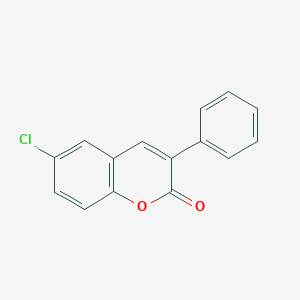
![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)

![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)
